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Compound of Interest

Compound Name:
1-Phenyl-1H-indole-3-carboxylic

acid

CAS No.: 244090-34-4

Cat. No.: B3326253

Get Quote

Introduction
1-Phenyl-1H-indole-3-carboxylic acid (CAS: 244090-34-4) is a highly versatile synthetic

intermediate and pharmacophore. Indole-3-carboxylic acid derivatives are widely investigated

for their role in drug discovery, serving as potent angiotensin II receptor 1 antagonists for

antihypertensive therapies ()[1], as well as critical mediators in plant defense mechanisms ()[2].

Structurally, the molecule features an electron-rich indole core, an N-phenyl substituent that

alters the local electronic environment, and a C3-carboxylic acid group capable of strong

hydrogen bonding.

Physicochemical Profiling
Understanding the baseline physicochemical properties is essential before initiating any

analytical workflow, as these metrics dictate solvent selection and chromatographic behavior ()

[3].
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Property Value Analytical Implication

Molecular Formula C15H11NO2
Determines exact mass for

HRMS targeting.

Molecular Weight 237.25 g/mol
Used for standard molarity

calculations.

LogP 3.33

Indicates high lipophilicity;

requires high organic mobile

phase in RP-HPLC.

Topological Polar Surface Area 42.23 Å²

Governs solubility; requires

aprotic polar solvents (e.g.,

DMSO) for high-concentration

dissolution.

H-Bond Donors / Acceptors 1 / 2

Drives dimer formation in solid

state, affecting FTIR and NMR

acquisition.

Analytical Workflow
To ensure rigorous characterization, a multi-modal analytical strategy is employed to confirm

purity, exact mass, structural connectivity, and functional group integrity.
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Analytical workflow for the characterization of 1-Phenyl-1H-indole-3-carboxylic acid.

Liquid Chromatography-High Resolution Mass
Spectrometry (LC-HRMS)
Causality & Expert Insight: The carboxylic acid moiety at the C3 position readily deprotonates,

making negative electrospray ionization (ESI-) highly sensitive for this compound, yielding the

[M-H]⁻ ion at m/z 236.07 ()[2]. While the indole nitrogen can theoretically support positive

ionization, the electron-withdrawing nature of the N-phenyl ring and the C3-carboxyl group

significantly reduces its basicity. Using a weakly acidic mobile phase (0.1% Formic Acid)

ensures the carboxylic acid remains protonated during reversed-phase chromatography,

preventing peak tailing and improving retention, while still allowing efficient gas-phase

deprotonation in the MS source.

Self-Validating Protocol:

Sample Preparation: Dissolve 1.0 mg of the analyte in 1.0 mL of LC-MS grade Methanol to

create a stock solution. Dilute to a working concentration of 10 µg/mL using 50:50
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Water:Acetonitrile.

Chromatographic Conditions:

Column: C18, 2.1 x 50 mm, 1.7 µm particle size (e.g., Waters Acquity UPLC BEH C18).

Mobile Phase A: 0.1% Formic Acid in MS-grade Water.

Mobile Phase B: 0.1% Formic Acid in MS-grade Acetonitrile.

Gradient: Hold at 5% B for 0.5 min, ramp to 95% B over 4.5 min, hold at 95% B for 1 min.

Flow rate: 0.4 mL/min.

Mass Spectrometry Parameters:

Mode: ESI Negative.

Capillary Voltage: 2.5 kV.

Target m/z: Monitor the exact mass m/z 236.0718 (calculated for C₁₅H₁₀NO₂⁻).

Nuclear Magnetic Resonance (NMR) Spectroscopy
Causality & Expert Insight: The N-phenyl substitution eliminates the characteristic broad indole

N-H peak typically observed around 11 ppm. Instead, a highly deshielded singlet for the C2

proton is observed at ~8.25 ppm. This pronounced downfield shift is driven by the anisotropic

effect of the adjacent N-phenyl ring combined with the electron-withdrawing C3-carboxylic acid

()[4]. DMSO-d₆ is the mandatory solvent for this analysis; it acts as a strong hydrogen-bond

acceptor, disrupting the intermolecular carboxylic acid dimers that form in non-polar solvents.

This disruption yields a sharp, distinct COOH proton signal at ~12.3 ppm[4].

Self-Validating Protocol:

Sample Preparation: Dissolve 15 mg of the compound in 0.6 mL of anhydrous DMSO-d₆

containing 0.03% v/v Tetramethylsilane (TMS) as an internal reference.

¹H-NMR Acquisition:
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Frequency: 400 MHz or 500 MHz.

Scans: 16 to 32.

Relaxation Delay (D1): Set to 2.0 seconds to ensure complete longitudinal relaxation of

the acidic proton, allowing for accurate integration.

Data Interpretation (Expected Shifts):

Proton Assignment Multiplicity
Chemical Shift (δ,
ppm)

Integration

C3-COOH Singlet (broad) ~12.32 1H

C2-H (Indole) Singlet ~8.25 1H

C4-H (Indole) Multiplet ~8.15 1H

N-Phenyl & Indole Ar-

H
Multiplets ~7.30 - 7.75 8H

Fourier-Transform Infrared (FTIR) Spectroscopy
Causality & Expert Insight: FTIR provides orthogonal confirmation of the functional groups. In

the solid state, 1-Phenyl-1H-indole-3-carboxylic acid forms strong hydrogen-bonded dimers.

This extensive hydrogen bonding causes a significant broadening and redshift of the O-H

stretching frequency. Furthermore, the carbonyl (C=O) stretch is shifted to a lower wavenumber

(~1660-1690 cm⁻¹) due to conjugation with the aromatic indole ring. Attenuated Total

Reflectance (ATR) is preferred over KBr pelleting to prevent moisture absorption, which can

obscure the critical O-H stretch region.

Self-Validating Protocol:

Preparation: Clean the ATR diamond crystal with isopropanol and collect a background

spectrum.

Acquisition: Place 2-3 mg of the neat solid powder directly onto the crystal and apply

consistent pressure using the anvil.

Methodological & Application

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 5 / 7 Tech Support

https://www.benchchem.com/product/b3326253/docs?utm_src=pdf-body#application-note-comprehensive-analytical-characterization-of-1-phenyl-1h-indole-3-carboxylic-acid
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3326253?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Parameters: Collect 32 scans from 4000 to 400 cm⁻¹ at a resolution of 4 cm⁻¹.

Spectral Identification:

3300–2500 cm⁻¹: Broad O-H stretch indicative of a hydrogen-bonded carboxylic acid.

~1670 cm⁻¹: Strong C=O stretch (conjugated carboxylic acid).

1590 cm⁻¹, 1500 cm⁻¹: Aromatic C=C stretches corresponding to the indole and phenyl

rings.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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